molecular formula C32H33NO3 B12047013 2-(4-Methylphenyl)-2-oxoethyl 2-(4-hexylphenyl)-6-methylquinoline-4-carboxylate

2-(4-Methylphenyl)-2-oxoethyl 2-(4-hexylphenyl)-6-methylquinoline-4-carboxylate

Cat. No.: B12047013
M. Wt: 479.6 g/mol
InChI Key: JBSMMYJZCHKTHB-UHFFFAOYSA-N
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Description

2-(4-METHYLPHENYL)-2-OXOETHYL 2-(4-HEXYLPHENYL)-6-METHYL-4-QUINOLINECARBOXYLATE is a complex organic compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-METHYLPHENYL)-2-OXOETHYL 2-(4-HEXYLPHENYL)-6-METHYL-4-QUINOLINECARBOXYLATE typically involves multi-step organic reactions. One common method involves the condensation of 2-(4-methylphenyl)-2-oxoethyl chloride with 2-(4-hexylphenyl)-6-methylquinoline-4-carboxylic acid in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran under reflux conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-(4-METHYLPHENYL)-2-OXOETHYL 2-(4-HEXYLPHENYL)-6-METHYL-4-QUINOLINECARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced quinoline derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted quinoline derivatives, which can have different biological and chemical properties depending on the introduced functional groups .

Scientific Research Applications

2-(4-METHYLPHENYL)-2-OXOETHYL 2-(4-HEXYLPHENYL)-6-METHYL-4-QUINOLINECARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-METHYLPHENYL)-2-OXOETHYL 2-(4-HEXYLPHENYL)-6-METHYL-4-QUINOLINECARBOXYLATE involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Properties

Molecular Formula

C32H33NO3

Molecular Weight

479.6 g/mol

IUPAC Name

[2-(4-methylphenyl)-2-oxoethyl] 2-(4-hexylphenyl)-6-methylquinoline-4-carboxylate

InChI

InChI=1S/C32H33NO3/c1-4-5-6-7-8-24-12-16-25(17-13-24)30-20-28(27-19-23(3)11-18-29(27)33-30)32(35)36-21-31(34)26-14-9-22(2)10-15-26/h9-20H,4-8,21H2,1-3H3

InChI Key

JBSMMYJZCHKTHB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)C)C(=C2)C(=O)OCC(=O)C4=CC=C(C=C4)C

Origin of Product

United States

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